molecular formula C19H18F3N3O3 B10982476 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

Cat. No.: B10982476
M. Wt: 393.4 g/mol
InChI Key: MMKLMFYKJPUIBP-UHFFFAOYSA-N
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Description

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl bromide and a suitable base.

    Formation of the Pyridyl Acetamide Moiety: The pyridyl acetamide moiety can be synthesized by reacting 5-(trifluoromethyl)-2-pyridinecarboxylic acid with an amine, followed by coupling with the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or pyridyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETIC ACID: This compound shares the indole core but lacks the pyridyl acetamide moiety.

    N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE: This compound contains the pyridyl acetamide moiety but lacks the indole core.

Uniqueness

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]ACETAMIDE is unique due to the combination of the indole core and the pyridyl acetamide moiety, which may confer distinct biological activities and chemical properties. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H18F3N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C19H18F3N3O3/c1-27-10-9-25-8-7-14-15(25)3-2-4-16(14)28-12-18(26)24-17-6-5-13(11-23-17)19(20,21)22/h2-8,11H,9-10,12H2,1H3,(H,23,24,26)

InChI Key

MMKLMFYKJPUIBP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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